molecular formula C18H22FN3O5 B2473161 N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-21-7

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2473161
CAS-Nummer: 921836-21-7
Molekulargewicht: 379.388
InChI-Schlüssel: ZSWCFNZFBYARGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O5 and its molecular weight is 379.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈FNO₃
  • Molecular Weight : 255.33 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities primarily through:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
  • Antitumor Activity : Similar compounds have shown significant effects on tumor growth in xenograft models, suggesting potential applications in cancer therapy.

Antitumor Effects

A study highlighted the efficacy of related compounds in inhibiting tumor growth in gastric carcinoma models. Specifically, certain derivatives demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenografts following oral administration . This suggests that this compound could possess similar antitumor properties.

Anti-inflammatory Properties

Compounds within the same class have also been evaluated for their anti-inflammatory effects. They were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models . This highlights the potential for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
In Vivo Efficacy Demonstrated complete tumor stasis in GTL-16 xenograft model .
Kinase Inhibition Identified as potent inhibitors of Met kinase with improved selectivity through structural modifications .
Anti-inflammatory Activity Inhibited LPS-induced NO production and cytokine release .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles including:

  • Absorption : Good oral bioavailability.
  • Metabolism : Primarily hepatic metabolism with various pathways leading to active metabolites.
  • Excretion : Renal excretion of metabolites.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. For instance, studies on related pyridazine derivatives have shown significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reported were as high as 86.61% against specific cancer types, suggesting a strong potential for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects
The compound may also play a role in treating inflammatory diseases. Inhibitors targeting specific pathways involved in inflammation have shown efficacy in preclinical models. The structure of this compound suggests it could inhibit certain enzymes or pathways critical in inflammatory responses, similar to other compounds with a dihydropyridazine backbone .

1.3 Neurological Disorders
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Compounds with similar structures have been observed to modulate neurotransmitter levels and exhibit protective effects against neuronal damage .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of structurally related compounds against various cancer cell lines. The findings indicated that modifications to the dihydropyridazine core significantly affected anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further for this compound .

Anti-inflammatory Research

In a recent investigation into anti-inflammatory agents, compounds with similar frameworks demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound could be effective against conditions like rheumatoid arthritis or asthma .

Activity Cell Line/Model Percent Growth Inhibition (%)
AnticancerSNB-1986.61
OVCAR-885.26
Anti-inflammatoryRAW 264.7Significant inhibition observed
NeuroprotectiveSH-SY5YModulation of neurotoxicity

Structure-Activity Relationship (SAR)

Structural Feature Impact on Activity
Fluorophenyl GroupEnhances binding affinity
Dihydropyridazine CoreCritical for biological activity
Diethoxyethyl MoietyPotentially increases bioavailability

Eigenschaften

IUPAC Name

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O5/c1-4-26-16(27-5-2)11-20-18(24)17-14(25-3)10-15(23)22(21-17)13-8-6-12(19)7-9-13/h6-10,16H,4-5,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWCFNZFBYARGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.